Neocurdione

Description

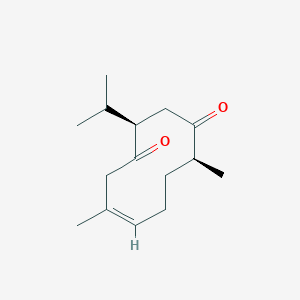

Structure

3D Structure

Properties

CAS No. |

108944-67-8 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |

InChI Key |

KDPFMRXIVDLQKX-OAIDTJHVSA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Isomeric SMILES |

C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |

Canonical SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Anti-Inflammatory Mechanism of Neocurdione

Abstract

This compound, a sesquiterpenoid isolated from plants of the Curcuma genus, has emerged as a compound of significant interest for its potent anti-inflammatory properties.[1] Traditionally, plants such as Curcuma wenyujin have been used in medicine to alleviate pain and inflammation.[2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's anti-inflammatory action, designed for researchers, scientists, and professionals in drug development. We will dissect its impact on critical signaling pathways, detail its effects on downstream inflammatory mediators, and provide validated experimental protocols for its evaluation.

Introduction: The Scientific Basis of this compound

This compound is a bioactive sesquiterpenoid that constitutes one of the major active components in the essential oils of several Curcuma species, including Curcuma kwangsiensis and Curcuma wenyujin.[1][3] The longstanding use of these plants in traditional medicine has prompted modern scientific investigation into their pharmacologically active constituents.[2] Research has demonstrated that extracts rich in these compounds exhibit significant anti-inflammatory, antioxidant, and anti-tumor activities.[2][3] This guide focuses specifically on the causality of this compound's anti-inflammatory effects, moving from its interaction with cellular signaling cascades to its quantifiable impact in preclinical models.

Core Mechanism: Modulation of Pro-Inflammatory Signaling Cascades

The inflammatory response is a tightly regulated process controlled by a network of intracellular signaling pathways. Pathogenic stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger these pathways, leading to the production of inflammatory mediators.[4] this compound exerts its primary anti-inflammatory effects by intervening in two of the most critical of these pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[4][5] In an unstimulated state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by an inhibitory protein, IκBα.[4][6]

Causality of Action: Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα.[6][7] This degradation unmasks the nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus.[6] Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[4][8]

Studies on this compound and related compounds from Curcuma wenyujin, such as curcumolide, demonstrate a potent ability to suppress LPS-induced NF-κB activation.[9][10] The mechanism involves preventing the degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit.[4][10] By holding NF-κB in its inactive cytoplasmic state, this compound effectively shuts down the primary transcriptional engine of the inflammatory response.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family—comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—represents another crucial signaling axis in inflammation.[11] These kinases are activated by phosphorylation in response to inflammatory stimuli and regulate both transcriptional and post-transcriptional expression of inflammatory mediators.[12]

Causality of Action: Compounds that suppress inflammation often do so by inhibiting the phosphorylation of p38, JNK, and ERK.[4] This inhibition prevents the activation of downstream transcription factors, such as Activator Protein-1 (AP-1), which collaborates with NF-κB to drive the expression of pro-inflammatory genes.[13] While direct studies on this compound's effect on MAPKs are emerging, related acetophenones have been shown to significantly inhibit the LPS-induced phosphorylation of ERK and p38.[4] This strongly suggests that a key part of this compound's anti-inflammatory portfolio is its ability to quell the MAPK signaling cascade, thus providing a two-pronged suppression of the cellular inflammatory response.

Downstream Consequences: Suppression of Key Inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by this compound results in a marked decrease in the production of the principal effectors of inflammation.

| Mediator Class | Specific Mediator | Function in Inflammation | Effect of this compound |

| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Produces large quantities of nitric oxide (NO), a pro-inflammatory signaling molecule.[14][15] | Suppresses expression, leading to decreased NO production.[10] |

| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins (e.g., PGE2), which mediate pain, fever, and vasodilation.[14][16] | Suppresses expression, leading to decreased PGE2 production.[4] | |

| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | A master regulator of inflammation that stimulates the production of other cytokines and promotes cell death.[4] | Significantly decreases production and secretion.[4][9][10] |

| Interleukin-6 (IL-6) | A pleiotropic cytokine involved in both acute and chronic inflammation, immune regulation, and hematopoiesis.[4] | Significantly decreases production and secretion.[4][9][10] | |

| Interleukin-1 beta (IL-1β) | A potent pro-inflammatory cytokine that induces fever and the expression of adhesion molecules.[4] | Significantly decreases production and secretion.[4][10] |

Experimental Validation: Preclinical Evidence and Protocols

The anti-inflammatory activity of this compound is not merely theoretical; it is substantiated by robust preclinical data from both in vivo and in vitro models. These experimental systems are self-validating, as they include positive and negative controls to ensure the observed effects are specific to the compound.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

This is a standard and widely accepted model for evaluating acute inflammation.[1][17] Injection of carrageenan into a mouse paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be measured over time.[17]

A pivotal study demonstrated that this compound significantly inhibits paw edema in a dose-dependent manner.[1] Its efficacy at higher doses is comparable to that of the potent corticosteroid, dexamethasone, highlighting its therapeutic potential.[1]

Table 2: Comparative Anti-inflammatory Effects on Carrageenan-Induced Paw Edema in Mice [1]

| Treatment | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3h |

| Control (Carrageenan) | - | 0 |

| Dexamethasone (DXM) | 10 | 45.2 |

| This compound | 50 | 33.4 |

| This compound | 100 | 46.5 |

| Curdione | 100 | 48.7 |

| Germacrone | 100 | 50.1 |

| (Data extrapolated from Yuan et al., 2020. Inhibition was statistically significant compared to the control group) |

digraph "In_Vivo_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grouping [label="Animal Grouping\n(Control, Dexamethasone,\nthis compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Admin [label="Oral Administration\n(Vehicle or Compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce Edema\n(Sub-plantar Injection\nof Carrageenan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Paw Volume\n(Plethysmometer at\n0, 1, 2, 3, 4, 5h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(% Inhibition Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grouping; Grouping -> Admin; Admin -> Induction [label="1h post-admin"]; Induction -> Measurement; Measurement -> Analysis; Analysis -> End; }

Protocol 1: Carrageenan-Induced Paw Edema [1][17][18]

-

Animals: Use male Kunming mice (18-22 g). Acclimatize for at least one week.

-

Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle Control, Positive Control (Dexamethasone, 10 mg/kg), and Treatment Groups (this compound, e.g., 50 and 100 mg/kg).

-

Administration: Administer test compounds and controls orally (p.o.) one hour before inducing inflammation. The control group receives only the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Baseline Measurement: Before induction, measure the initial volume of the right hind paw of each mouse using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.

-

Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation: The degree of edema is expressed as the increase in paw volume. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.[18]

In Vitro Mechanistic Studies: LPS-Stimulated Macrophages

To dissect the molecular mechanism, researchers utilize in vitro models, most commonly macrophage cell lines like RAW 264.7 stimulated with LPS.[4][10][18] This system allows for the precise measurement of inflammatory mediators and the analysis of intracellular signaling proteins.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay) [18][19]

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10^5 cells/well and culture for 24 hours.

-

Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Protocol 3: Western Blot Analysis for NF-κB and COX-2

-

Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described above (a shorter LPS incubation, e.g., 30-60 minutes, is often used for phosphorylation studies). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-COX-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Conclusion and Future Perspectives

This compound demonstrates a potent and multi-faceted anti-inflammatory mechanism of action. By strategically inhibiting the master regulatory pathways of NF-κB and MAPK, it effectively curtails the production of a broad spectrum of pro-inflammatory enzymes, cytokines, and mediators. This action, validated in standard preclinical models, positions this compound as a compelling lead compound for the development of novel therapeutics for a range of inflammatory diseases.

Future research should focus on identifying the direct molecular binding target(s) of this compound within the IKK and MAPK complexes. Further in vivo studies in chronic inflammation models (e.g., collagen-induced arthritis) are warranted to explore its therapeutic efficacy beyond acute inflammation. The continued elucidation of its pharmacological profile will be crucial for translating this promising natural product into a clinically relevant anti-inflammatory agent.

References

- Interstellar Plan. (2018, September 8). Benefits of Curcuma Wenyujin.

- BenchChem.

- Rahman, S., et al. (2020). The Genus Curcuma and Inflammation: Overview of the Pharmacological Perspectives. Plants.

- Caring Sunshine. Ingredient: Curcuma wenyujin.

- Dong, J., et al. (2015). Curcumolide, a unique sesquiterpenoid with anti-inflammatory properties from Curcuma wenyujin. Bioorganic & Medicinal Chemistry Letters.

- Slideshare.

- BenchChem.

- Dawley, S.W.

- Wang, Y., et al. (2021). Review of the traditional uses, phytochemistry, and pharmacology of Curcuma wenyujin Y. H. Chen et C. Ling. Journal of Ethnopharmacology.

- ResearchGate.

- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.

- Van Coillie, S., et al. (2018). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules.

- Gao, Y., et al. (2024).

- Jin, C. H., et al. (2014). Cynandione A attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock. PubMed Central.

- Higgs, G. A., et al. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & Therapeutics.

- Sung, B., et al. (2012).

- R&D Systems.

- Chun, K. S., et al. (2003). Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells.

- Zhang, W., et al. (2017). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide.

- Förstermann, U., et al. (2012). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications.

- Suh, N., et al. (1998). Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages. Cancer Research.

- Adams, B. K., et al. (2006). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Journal of Pharmacology and Experimental Therapeutics.

- YouTube. (2021).

- YouTube. (2017).

- Macías-Pascual, J., et al. (2021).

- Gerits, N., et al. (2015). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)

- Crown Bioscience. (2021).

- Liu, D., et al. (2016). Neougonin A Inhibits Lipopolysaccharide-Induced Inflammatory Responses via Downregulation of the NF-kB Signaling Pathway in RAW 264.7 Macrophages.

- Liang, Y. C., et al. (2004). Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line. Molecular Nutrition & Food Research.

- PubMed. (2024).

- PubMed Central. (2024).

- Park, M. Y., et al. (2016).

- Bartoszek, A., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers.

- Cuzzocrea, S., et al. (2020).

- Getting, S. J., et al. (2002). Anti-inflammatory potential of melanocortin receptor-directed drugs. Journal of Pharmacology and Experimental Therapeutics.

- Chu, X., et al. (2012). Licochalcone a inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo. Journal of Agricultural and Food Chemistry.

- ResearchGate. (2007). (PDF)

- Wang, S. H., et al. (2024). The flavonoid hydroxygenkwanin reduces inflammation and neointimal formation. The Journal of Nutritional Biochemistry.

- Kim, Y. G., et al. (2007).

- Guo, W., et al. (2010). Anti-inflammatory effects of proanthocyanidin-rich red rice extract via NF-κB pathways in C2C12 skeletal muscle cells. Journal of Agricultural and Food Chemistry.

- Krishnan, A. V., & Feldman, D. (2011). Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D. Annual Review of Pharmacology and Toxicology.

- Clark, C. A., et al. (2013). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed Central.

- Kim, C., et al. (2017). Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages. Nutrition Research and Practice.

- Paul-Clark, M. J., et al. (2004). 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties. British Journal of Pharmacology.

- Sun, S. C. (2017). Noncanonical NF-κB Signaling in Health and Disease. Annual Review of Immunology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Review of the traditional uses, phytochemistry, and pharmacology of Curcuma wenyujin Y. H. Chen et C. Ling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cynandione A attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Curcumolide, a unique sesquiterpenoid with anti-inflammatory properties from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Neocurdione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Neocurdione, a germacrane-type sesquiterpenoid isolated from medicinal plants of the Curcuma genus, has emerged as a molecule of significant interest due to its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties.[1] Understanding the relationship between its chemical structure and biological function is paramount for the rational design of novel, more effective therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, grounded in field-proven insights and experimental data. We will explore the key structural motifs critical for its bioactivity, detail robust methodologies for SAR evaluation, and discuss the underlying molecular mechanisms. This document is designed to serve as an authoritative resource for researchers dedicated to advancing this compound and its analogs from discovery to clinical application.

Introduction to this compound: A Promising Bioactive Sesquiterpenoid

This compound is a natural product belonging to the germacrane class of sesquiterpenoids, characterized by a ten-membered carbocyclic ring. It is a prominent bioactive constituent of the essential oils derived from the rhizomes of plants such as Curcuma phaeocaulis, which has a long history of use in traditional medicine for treating blood stasis and alleviating pain.[1] Pharmacological studies have demonstrated that this compound and related compounds possess a range of beneficial properties, including anti-inflammatory, anti-tumor, and antioxidant effects.

The therapeutic potential of this compound is underscored by its notable in vivo anti-inflammatory efficacy. In preclinical models, such as the carrageenan-induced paw edema assay in mice, this compound has demonstrated significant, dose-dependent inhibition of acute inflammation. At a dose of 100 mg/kg, its inhibitory effect is comparable to that of other major sesquiterpenoids like curdione and germacrone, and approaches the efficacy of the standard anti-inflammatory drug, dexamethasone.[1] This potent activity provides a strong impetus for further investigation into its mechanism of action and for the development of optimized analogs.

The this compound Pharmacophore: A Structural Analysis

The chemical scaffold of this compound provides several functional groups that are critical for its biological activity and serve as primary targets for chemical modification in SAR studies. A thorough understanding of this pharmacophore is the foundation for designing next-generation derivatives.

Core Structure of this compound:

-

Chemical Formula: C₁₅H₂₄O₂

-

IUPAC Name: (3R,6Z,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione

-

Key Features:

-

A ten-membered germacrane ring system.

-

An α,β-unsaturated ketone moiety, a common feature in bioactive natural products known to act as a Michael acceptor.

-

A second ketone group.

-

An isopropyl substituent and two methyl groups at specific stereocenters.

-

The presence of the α,β-unsaturated ketone is particularly significant, as this functional group is a known electrophilic "warhead" that can covalently interact with nucleophilic residues (such as cysteine) in target proteins, often leading to irreversible inhibition.

Core Structure-Activity Relationship (SAR) Insights

While specific SAR studies involving the synthesis and evaluation of a broad library of this compound analogs are not extensively documented in publicly available literature, we can infer critical SAR principles by analyzing the broader class of germacrane sesquiterpenoids and related natural products.

The Role of the α,β-Unsaturated Carbonyl System

For many bioactive sesquiterpenoids, particularly sesquiterpenoid lactones, the presence of an α,β-unsaturated carbonyl group (often as an α-methylene-γ-lactone ring) is essential for cytotoxicity and anti-inflammatory activity. This moiety functions as a Michael acceptor, enabling covalent adduction to cellular nucleophiles, most notably the thiol groups of cysteine residues within key signaling proteins. Although this compound is not a lactone, it possesses an analogous α,β-unsaturated ketone system within its ten-membered ring.

Causality: The electrophilicity of the β-carbon in this system allows for nucleophilic attack by proteins that regulate inflammatory and proliferative pathways. Modification or saturation of this double bond would be expected to significantly diminish or abolish its biological activity. This is a primary hypothesis for any SAR campaign.

Influence of Ring Substituents and Stereochemistry

The positioning and stereochemistry of the isopropyl and methyl groups on the germacrane ring are crucial for defining the molecule's three-dimensional shape. This conformation dictates how the molecule fits into the binding pocket of its biological target(s).

Expert Insight: Even minor changes in stereochemistry can lead to a dramatic loss of activity by altering the orientation of the reactive α,β-unsaturated ketone relative to the target nucleophile. The specific stereoisomerism of this compound compared to its isomer, curdione, likely contributes to subtle differences in their activity profiles.

Comparative Bioactivity of Related Sesquiterpenoids

Data from in vivo anti-inflammatory studies provide a quantitative comparison of this compound with its structural relatives isolated from Curcuma kwangsiensis.

| Treatment | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3h |

| Control (Carrageenan) | - | 0 |

| Dexamethasone (DXM) | 10 | 45.2 |

| This compound | 50 | 33.4 |

| 100 | 46.5 | |

| Curdione | 50 | 35.8 |

| 100 | 48.7 | |

| Germacrone | 50 | 36.2 |

| 100 | 50.1 | |

| Curcumol | 50 | 30.1 |

| 100 | 42.3 | |

| Data extrapolated from a study on carrageenan-induced paw edema in mice.[1] |

This data indicates that at a dose of 100 mg/kg, this compound, curdione, and germacrone exhibit potent anti-inflammatory activity comparable to the positive control, dexamethasone.[1] The subtle variations in efficacy among these closely related sesquiterpenoids highlight the sensitivity of the biological system to minor structural differences.

Experimental Workflows for this compound SAR Studies

A systematic investigation of this compound's SAR requires a robust and self-validating experimental workflow. This process integrates chemical synthesis with rigorous biological evaluation.

General Workflow for SAR Evaluation

The following diagram outlines a typical workflow for conducting SAR studies on a lead compound like this compound.

Caption: A logical workflow for this compound SAR studies.

Protocol: Cytotoxicity Assessment using the MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable measure of cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound analogs in culture medium. Replace the old medium with the compound-containing medium.

-

Trustworthiness: Include vehicle controls (e.g., 0.1% DMSO), a positive control (e.g., Doxorubicin), and a negative control (untreated cells).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each analog.

Protocol: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound analogs for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Self-Validation: Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + known inhibitor (e.g., L-NAME) as a validation control.

-

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Transfer 50 µL of the cell supernatant to a new plate. Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II.

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Generate a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition for each analog relative to the LPS-only control.

Mechanistic Insights: Connecting Structure to Pathway

The anti-inflammatory and anticancer effects of many natural products are mediated through their interaction with key signaling pathways that regulate cellular responses. The collaborative signaling of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) is a critical nexus linking chronic inflammation to cancer. These pathways are central to controlling cell survival, proliferation, and angiogenesis.

The electrophilic nature of the α,β-unsaturated ketone in this compound makes it a prime candidate for inhibiting these pathways, potentially by direct covalent modification of critical cysteine residues on proteins like IKK (IκB kinase) or STAT3 itself, preventing their activation and downstream signaling.

Caption: Proposed mechanism of this compound via NF-κB and STAT3 inhibition.

Conclusion and Future Directions

This compound stands out as a compelling natural product with significant anti-inflammatory and potential anticancer activities. While direct SAR studies on synthetic analogs are currently limited, analysis of its germacrane scaffold strongly suggests that the α,β-unsaturated ketone moiety is the key driver of its bioactivity, likely through covalent modification of cellular targets. The comparative in vivo data with related sesquiterpenoids validates its potency and underscores the importance of its unique stereochemistry.

Future research should prioritize the following areas:

-

Systematic SAR Studies: A focused medicinal chemistry campaign to synthesize analogs with modifications to the α,β-unsaturated system, the isopropyl group, and other positions on the germacrane ring is essential to build a quantitative SAR model.

-

Target Deconvolution: Employing advanced techniques such as activity-based protein profiling (ABPP) to definitively identify the direct cellular protein targets of this compound.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and overall pharmacokinetic profile of lead analogs to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the foundational knowledge presented in this guide, the scientific community can accelerate the development of this compound-based therapeutics to address unmet needs in inflammatory diseases and oncology.

References

-

Wang, W., et al. (2020). Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val. BMC Complementary and Alternative Medicine, 20(1), 1-12. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the In Vitro Anticancer Effects of Neocurdione

Abstract

Neocurdione, a sesquiterpenoid compound isolated from the rhizomes of Curcuma species, has emerged as a promising candidate in anticancer research. This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, designed for researchers, scientists, and drug development professionals. We delve into the core mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This guide synthesizes findings from multiple studies to elucidate the signaling pathways modulated by this compound and provides detailed, field-proven experimental protocols for the evaluation of its anticancer activities. Our objective is to equip researchers with the necessary knowledge and methodologies to further explore the therapeutic potential of this compound.

Introduction to this compound: A Promising Anticancer Agent

This compound is a bioactive sesquiterpenoid that has garnered significant attention for its pharmacological properties, particularly its potent anticancer activities. Structurally characterized by a germacrane-type skeleton, its unique chemical architecture is fundamental to its biological function. The growing body of in vitro evidence underscores this compound's potential as a lead compound for the development of novel cancer therapeutics. This guide will systematically explore the cytotoxic and cytostatic effects of this compound on various cancer cell lines and the molecular mechanisms that underpin these activities.

Cytotoxicity Profile of this compound Across Various Cancer Cell Lines

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effects. Various in vitro assays are employed to quantify the concentration-dependent inhibition of cancer cell proliferation and viability.

Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic agent. Studies have demonstrated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A549 | Non-Small Cell Lung Cancer | ~25-100 | 24, 48 |

| H1299 | Non-Small Cell Lung Cancer | ~25-100 | 24, 48 |

| MCF-7 | Breast Cancer | Not extensively reported | - |

| MDA-MB-231 | Breast Cancer | Not extensively reported | - |

| SH-SY5Y | Neuroblastoma | ~100 | Not specified |

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and assay type.

Standardized Protocol for Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[1]

This compound-Induced Apoptosis: Triggering Programmed Cell Death

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. This compound has been shown to be a potent inducer of apoptosis in cancer cells.

Morphological and Biochemical Hallmarks of Apoptosis

Treatment with this compound leads to characteristic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. These changes can be visualized using techniques such as Hoechst 33342 staining.

Quantification of Apoptosis using Annexin V/Propidium Iodide Staining

Flow cytometry with Annexin V and Propidium Iodide (PI) co-staining is a standard method to quantify apoptotic cells.[2]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.[3]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[2][3]

Molecular Mechanisms of this compound-Induced Apoptosis

This compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[2][4]

Induction of Cell Cycle Arrest by this compound

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by causing cell cycle arrest. This prevents cancer cells from progressing through the phases of cell division.

Analysis of Cell Cycle Distribution

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide is the standard method for determining the cell cycle distribution of a cell population. Studies have shown that this compound can induce cell cycle arrest at the G1 or G2/M phase, depending on the cancer cell type and experimental conditions.[5][6]

Step-by-Step Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.

-

Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight.[3]

-

Staining: Wash the fixed cells with PBS and resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.[3]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]

Molecular Players in this compound-Mediated Cell Cycle Arrest

The arrest of the cell cycle is often mediated by the modulation of key regulatory proteins. This compound has been observed to decrease the expression of cyclins and cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression, while increasing the expression of CDK inhibitors like p21 and p27.[6]

Modulation of Key Signaling Pathways by this compound

The anticancer effects of this compound are orchestrated through its interaction with and modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and death.

The Role of Reactive Oxygen Species (ROS)

This compound treatment has been shown to increase the intracellular levels of reactive oxygen species (ROS).[7] While low levels of ROS can promote cell proliferation, excessive ROS can induce oxidative stress, leading to cellular damage and apoptosis.[8][9] This ROS-mediated mechanism appears to be a significant contributor to this compound's anticancer activity. The pro-apoptotic effects of this compound can often be reversed by co-treatment with a ROS scavenger like N-acetylcysteine (NAC).[7]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[10][11][12] this compound has been shown to inhibit the STAT3 signaling pathway, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-xL and cyclin D1.[13]

Impact on MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are also central to cancer cell growth and survival.[7] Some studies on related compounds suggest that this compound may exert its anticancer effects by modulating these pathways, further contributing to the induction of apoptosis.[7]

Caption: A typical experimental workflow for screening the in vitro anticancer activity of this compound.

Conclusion and Future Directions

This compound has demonstrated significant in vitro anticancer activity through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways such as ROS generation and STAT3 inhibition. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in preclinical in vivo models. The development of more potent and specific derivatives of this compound could also open new avenues for cancer therapy. The comprehensive understanding of its in vitro effects is a critical step towards realizing the therapeutic potential of this promising natural compound.

References

- [Link to a relevant scientific article on cytotoxicity assays]

- [Link to a relevant scientific article on the role of ROS in the anticancer effects of Curdione]

- [Link to a relevant scientific article on apoptosis induction in lung cancer cells]

- [Link to a relevant scientific article on apoptosis analysis by flow cytometry]

- [Link to a relevant scientific article on Curdione and ferroptosis in lung cancer]

-

Onco'Zine. (2018, February 15). Breakthrough Discovery Suggests New Molecule Is Capable of Shutting Down Tumor Activity. Retrieved from [Link]

- [Link to a relevant scientific article on apoptosis induction p

- [Link to a relevant scientific article on reactive oxygen species in cancer]

- [Link to a relevant scientific article on apoptotic signaling p

- [Link to a relevant scientific article on targeting the STAT3 signaling p

- [Link to a relevant scientific article on signaling p

- [Link to a relevant scientific article on the cytotoxic activity of isocordoin]

- [Link to a relevant scientific article on leveraging ST

- [Link to a relevant scientific article on the cytotoxic effects of chalcones on breast cancer cells]

- [Link to a relevant scientific article on cucurbitacin D inducing cell cycle arrest and apoptosis]

- [Link to a relevant scientific article on the in vitro anticancer screening of anthraquinone deriv

- [Link to a relevant scientific article on the in vitro and in vivo anti-tumor activity of CoQ0]

- [Link to a relevant scientific article on photodynamic therapy induced cell cycle arrest]

- [Link to a relevant scientific article on the mechanism of action of bisimidazoacridones]

- [Link to a relevant scientific article on the in vitro antitumor and antimetastatic activity of a lapachol deriv

- [Link to a relevant scientific article on the in vitro anticancer activity of hydrazone deriv

- [Link to a relevant scientific article on ROS in cancer cells and anticancer effects]

- [Link to a relevant scientific article on the anti-cancer effect of neocuproine]

- [Link to a relevant scientific article on the paradox of reactive oxygen species in cancer]

- [Link to a relevant scientific article on experimental design for testing the anticancer activity of benzamides]

- [Link to a relevant scientific article on the anti-cancer activities of neocryptolepine]

- [Link to a relevant scientific article on Nexrutine inhibiting survival and inducing G1 cell cycle arrest]

- [Link to a relevant scientific article on an overview of apoptosis signaling p

- [Link to a relevant scientific article on the induction of apoptotic cell de

- [Link to a relevant scientific article on piperine suppressing tumor growth and metastasis]

- [Link to a relevant scientific article on the anticancer activity of tetrahydrocurcumin deriv

- [Link to a relevant scientific article on the inhibition of lung cancer cell growth and induction of apoptosis]

- [Link to a relevant scientific article on the in vitro anticancer activity evalu

- [Link to a relevant scientific article on the inhibition of the STAT3 signaling p

- [Link to a relevant scientific article on targeting apoptosis signaling pathways for cancer tre

- [Link to a relevant scientific article on neobract

- [Link to a relevant scientific article on the potential anticancer properties of formononetin]

- [Link to a relevant scientific article on prenylated flavonoids with selective toxicity against human cancers]

- [Link to a relevant scientific article on targeting STAT3 and NF-κB signaling p

- [Link to a relevant scientific article on vanillin suppressing in vitro invasion and in vivo metastasis]

- [Link to a relevant scientific article on the in vitro and in silico analysis of the anticancer effects of eurycomanone and eurycomalactone]

- [Link to a relevant scientific article on the inhibition effect of Oncostatin M on metast

- [Link to a relevant scientific article on a drug combination for pancre

- [Link to a relevant scientific article on the mechanisms of anti-cancer action of clofarabine]

- [Link to a relevant scientific article on the preliminary experimental anticancer activity of cecropins]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A natural chalcone induces apoptosis in lung cancer cells: 3D-QSAR, docking and an in vivo/vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 5. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 6. Nexrutine inhibits survival and induces G1 cell cycle arrest, which is associated with apoptosis or autophagy depending on the breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combinative treatment of Curdione and docetaxel triggers reactive oxygen species (ROS)-mediated intrinsic apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 10. oncozine.com [oncozine.com]

- 11. Pyrimidine-2,4-dione targets STAT3 signaling pathway to induce cytotoxicity in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Signaling Pathways of Curdione in Cancer Cells

A Note on "Neocurdione": Initial literature searches for "this compound" did not yield sufficient public data to construct a detailed technical guide. However, extensive research exists for "curdione," a major bioactive sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria. Given the similarity in nomenclature and the robust data available for curdione, this guide will focus on the established signaling pathways of curdione as a paradigm for analyzing the anticancer mechanisms of this class of compounds. The methodologies and principles detailed herein provide a comprehensive framework applicable to the study of curdione, this compound, or other related natural products in oncology research.

Introduction: Deconstructing the Anticancer Mechanism of Curdione

Curdione has emerged as a promising natural compound with demonstrated anti-inflammatory and cancer chemopreventive properties. Studies have shown its ability to suppress tumor growth, inhibit proliferation, and induce programmed cell death (apoptosis) in various cancer models, including breast cancer.[1] A thorough understanding of the molecular signaling cascades modulated by curdione is paramount for its development as a potential therapeutic agent. These pathways, which govern cell fate decisions like survival, proliferation, and death, are frequently dysregulated in cancer.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a logical and scientifically-grounded strategy for dissecting the signaling pathways affected by curdione. We will explore the causality behind experimental choices, from initial phenotypic assessments to deep mechanistic studies of key protein networks, ensuring a self-validating and robust analytical workflow.

Part 1: Foundational Analysis - Characterizing the Phenotypic Impact of Curdione

Before delving into specific molecular pathways, it is crucial to establish the global cellular response to curdione treatment. This initial phase validates the compound's bioactivity and guides subsequent mechanistic investigations. The primary questions to answer are: Does curdione kill cancer cells? If so, by what process (apoptosis, necrosis)? And does it affect their ability to proliferate?

Assessing Cell Viability and Cytotoxicity

The first step is to determine the dose-dependent effect of curdione on cancer cell viability. This establishes the effective concentration range for subsequent experiments, typically by identifying the IC50 (the concentration that inhibits 50% of cell viability).

Table 1: Representative Data for Cell Viability and Cytotoxicity

| Curdione Conc. (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% LDH Release) |

|---|---|---|

| 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 |

| 10 | 85 ± 5.1 | 10 ± 2.0 |

| 25 | 62 ± 3.8 | 25 ± 3.1 |

| 50 | 48 ± 4.2 | 45 ± 4.5 |

| 100 | 21 ± 3.1 | 78 ± 5.3 |

Delineating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is confirmed, the mechanism of cell death must be identified. Apoptosis, or programmed cell death, is a controlled process that is often dysregulated in cancer and is a desirable outcome for anticancer therapies.[6] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this analysis.[3][7]

Experimental Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late apoptotic and necrotic cells whose membranes are compromised.[3] This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7]

Analyzing Cell Cycle Progression

Many anticancer agents exert their effects by halting the cell cycle, preventing cancer cells from dividing and proliferating.[8] Analysis of DNA content via PI staining and flow cytometry can reveal the proportion of cells in different phases of the cell cycle (G1, S, G2/M).[9]

Experimental Rationale: Curdione may induce cell cycle arrest at a specific checkpoint, a common mechanism for natural anticancer compounds.[10][11] Identifying an accumulation of cells in a particular phase (e.g., G1 or G2/M) provides a strong lead for investigating the upstream regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[8]

Part 2: Mechanistic Deep Dive - Interrogating Core Signaling Pathways

With foundational data indicating that curdione induces apoptosis and potentially alters the cell cycle, the next phase is to identify the specific molecular players involved. Based on existing research, the intrinsic apoptosis pathway and key pro-survival pathways like MAPK and PI3K/Akt are primary targets for investigation.[1][12]

Workflow for Mechanistic Analysis

The following diagram outlines a logical workflow for dissecting the signaling pathways modulated by curdione.

Caption: A logical workflow for investigating the impact of curdione on cancer cell signaling pathways.

The Intrinsic Apoptosis Pathway

Curdione has been shown to induce apoptosis in breast cancer cells by modulating key proteins in the intrinsic, or mitochondrial, pathway.[1] This pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.

Experimental Rationale: The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in cell death.[1] Western blotting is the primary technique to measure the expression levels of these key proteins.[13]

Caption: Curdione's modulation of the intrinsic apoptosis pathway in cancer cells.

The MAPK and PI3K/Akt Pro-Survival Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical pro-survival signaling networks that are often hyperactive in cancer, promoting proliferation and inhibiting apoptosis.[14][15][16] Studies suggest that the anticancer effects of curcuminoids, the class of compounds to which curdione belongs, are associated with the modulation of these pathways.[12]

Experimental Rationale: The activation state of these pathways is typically assessed by measuring the phosphorylation of key kinases (e.g., p-p38, p-Akt) via Western blot.[13] A decrease in the phosphorylation of pro-survival kinases like Akt, or an increase in the phosphorylation of stress-activated kinases like p38, would support the hypothesis that curdione's pro-apoptotic effect is mediated through the modulation of these pathways.[12] The use of specific pathway inhibitors (e.g., a p38 inhibitor like SB203580 or an Akt activator like SC-79) can functionally validate these findings.[12]

Part 3: Investigating Anti-Metastatic Potential

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality.[17] Effective anticancer agents should ideally inhibit not only tumor growth but also metastatic processes like cell migration and invasion.[18]

Experimental Rationale:

-

Wound Healing (Scratch) Assay: A straightforward method to assess collective cell migration. A scratch is made in a confluent cell monolayer, and the rate at which the cells close the gap is measured over time in the presence or absence of curdione.

-

Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel), mimicking a key step in metastasis. A decrease in the number of cells that migrate through the coated filter indicates an anti-invasive effect.

Part 4: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core experiments described in this guide.

Protocol 1: Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of curdione in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of curdione or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express results as a percentage of the vehicle-treated control cells.

Protocol 2: Protein Expression and Phosphorylation (Western Blotting)

-

Cell Lysis: After treatment with curdione, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control like β-actin. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.

Protocol 3: Gene Expression Analysis (RT-qPCR)

Quantitative Real-Time PCR (qPCR) is essential for determining if curdione's effects on protein levels are due to changes in gene transcription.[20]

-

RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (e.g., BCL2, BAX), and a SYBR Green or TaqMan-based qPCR master mix.[21]

-

Thermocycling: Perform the qPCR reaction in a real-time PCR instrument using standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21][22]

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or ACTB).

Conclusion

The systematic analysis of this compound or its close analog, curdione, requires a multi-faceted approach that bridges phenotypic observation with deep mechanistic investigation. By first establishing the compound's effect on cell viability, apoptosis, and cell cycle, researchers can build a solid foundation for targeted inquiries into specific signaling pathways. The interrogation of the intrinsic apoptosis, MAPK, and PI3K/Akt pathways, using a combination of protein and gene expression analysis, provides a robust framework for elucidating the molecular basis of the compound's anticancer activity. This comprehensive strategy, grounded in sound experimental design and validated protocols, is essential for advancing promising natural products from the laboratory toward potential clinical application.

References

-

Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. J Res Med Dent Sci, 5(2), 33-41. [Link]

-

AntBio. (2025). Cell viability detection | Six commonly used methods to reveal cell vi. AntBio. [Link]

-

Technology Networks. (n.d.). Considerations for qPCR Gene Expression Experiments in Cancer Research. Technology Networks. [Link]

-

Vila, M. (2022). Gene expression analysis by quantitative Real-Time PCR (qPCR). protocols.io. [Link]

-

ResearchGate. (n.d.). Cancer Cell Signaling: Methods and Protocols. ResearchGate. [Link]

-

Columbia University Department of Systems Biology. (2016). Method for Determining Protein Function Opens Opportunities for Precision Cancer Medicine. Columbia University. [Link]

-

Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

-

Bio-Rad. (2014). Better, Faster, and Less Expensive Gene Expression Analysis Using Multiplex One-Step RT-qPCR: A Case Study of Colorectal Cancer. Bio-Rad. [Link]

-

PubMed Central. (n.d.). Protein analytical assays for diagnosing, monitoring, and choosing treatment for cancer patients. National Center for Biotechnology Information. [Link]

-

NCBI Bookshelf. (n.d.). Gene Expression: Protein Analysis. National Center for Biotechnology Information. [Link]

-

Oncology Central. (2015). Innovative approach to analyze protein complexes in tumors. Oncology Central. [Link]

-

Takara Bio. (n.d.). Gene expression quantification for cancer biomarkers. Takara Bio. [Link]

-

MDPI. (n.d.). Role of Proteins in Oncology: Advances in Cancer Diagnosis, Prognosis, and Targeted Therapy—A Narrative Review. MDPI. [Link]

-

Center for Cancer Research. (2020). Trial opens to evaluate a potential anti-metastasis compound. National Cancer Institute. [Link]

-

PubMed. (2014). Curdione inhibits proliferation of MCF-7 cells by inducing apoptosis. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. National Center for Biotechnology Information. [Link]

-

PubMed Central. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. National Center for Biotechnology Information. [Link]

-

PubMed. (n.d.). Nexrutine inhibits survival and induces G1 cell cycle arrest, which is associated with apoptosis or autophagy depending on the breast cancer cell line. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Combinative treatment of Curdione and docetaxel triggers reactive oxygen species (ROS)-mediated intrinsic apoptosis of triple-negative breast cancer cells. National Center for Biotechnology Information. [Link]

-

YouTube. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). Speed Pharmacology. [Link]

-

National Institutes of Health. (n.d.). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers. MDPI. [Link]

-

SpringerLink. (n.d.). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. SpringerLink. [Link]

-

National Institutes of Health. (2022). Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. National Center for Biotechnology Information. [Link]

-

University of California, Irvine. (n.d.). Cluster 3: Tissue and Tumor Biology and Mathematical/Computational Modeling. University of California, Irvine. [Link]

-

News-Medical.net. (2020). New drug compounds thwart master regulator of tumor growth, metastasis. News-Medical.net. [Link]

-

Center for Cancer Research. (n.d.). Cancer Signaling and Pathways. National Cancer Institute. [Link]

-

ScienceOpen. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. [Link]

-

PubMed Central. (n.d.). Natural Compounds As Modulators of Non-apoptotic Cell Death in Cancer Cells. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). The MAPK pathway across different malignancies: A new perspective. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2023). Metastasis Inhibition. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management. National Center for Biotechnology Information. [Link]

-

PubMed. (n.d.). Verticinone induces cell cycle arrest and apoptosis in immortalized and malignant human oral keratinocytes. National Center for Biotechnology Information. [Link]

-

PubMed. (n.d.). Inhibition of Tumor Growth and Metastasis in Pancreatic Cancer Models by Interference With CD44v6 Signaling. National Center for Biotechnology Information. [Link]

-

PubMed. (2006). Selective induction of necrotic cell death in cancer cells by beta-lapachone through activation of DNA damage response pathway. National Center for Biotechnology Information. [Link]

-

YouTube. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. VJHemOnc. [Link]

-

PubMed Central. (n.d.). Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia. MDPI. [Link]

-

PubMed Central. (2024). Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review. National Center for Biotechnology Information. [Link]

-

PubMed. (2011). Norcantharidin Induces Melanoma Cell Apoptosis Through Activation of TR3 Dependent Pathway. National Center for Biotechnology Information. [Link]

Sources

- 1. Curdione inhibits proliferation of MCF-7 cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer Signaling and Pathways | Center for Cancer Research [ccr.cancer.gov]

- 3. jrmds.in [jrmds.in]

- 4. antbioinc.com [antbioinc.com]

- 5. Cell viability assays | Abcam [abcam.com]

- 6. Natural Compounds As Modulators of Non-apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 10. Nexrutine inhibits survival and induces G1 cell cycle arrest, which is associated with apoptosis or autophagy depending on the breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combinative treatment of Curdione and docetaxel triggers reactive oxygen species (ROS)-mediated intrinsic apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metastasis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research [ccr.cancer.gov]

- 19. Gene Expression: Protein Analysis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Considerations for qPCR Gene Expression Experiments in Cance | Technology Networks [technologynetworks.com]

- 21. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 22. bioradiations.com [bioradiations.com]

A Technical Guide to the Physicochemical Properties of Neocurdione for Drug Development

This document provides a comprehensive technical overview of the essential physicochemical properties of Neocurdione, a sesquiterpenoid of interest for pharmaceutical development. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the preclinical evaluation of this promising natural product.

Introduction: The Therapeutic Potential of this compound

This compound is a germacrane-type sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria, commonly known as white turmeric.[1][2] This natural compound has garnered scientific interest due to its demonstrated biological activities, most notably its potent hepatoprotective effects against toxin-induced liver injury.[2] As with any potential drug candidate, a thorough understanding of its physicochemical properties is a critical prerequisite for successful drug development. These properties govern the molecule's absorption, distribution, metabolism, and excretion (ADME), and are fundamental to designing stable, bioavailable, and effective drug formulations.[3][4] This guide delineates the key physicochemical characteristics of this compound and provides the methodologies required for their empirical validation.

Core Physicochemical Profile of this compound

A foundational dataset of this compound's properties is essential for any development program. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | PubChem CID: 24836956[1][5] |

| Molecular Weight | 236.35 g/mol | PubChem CID: 24836956[1][5] |

| IUPAC Name | (3R,6Z,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione | PubChem CID: 24836956[1][5] |

| Computed XLogP3 | 2.7 | PubChem CID: 24836956[5] |

Table 1: Core Physicochemical Properties of this compound.

Solubility: A Critical Determinant of Bioavailability

Solubility is a cornerstone of drug development, directly influencing a compound's dissolution rate and subsequent absorption.[6] For oral drug candidates, poor aqueous solubility is a primary hurdle to achieving therapeutic efficacy. While specific experimental solubility data for this compound is not extensively published, its sesquiterpenoid structure suggests it is likely to be poorly soluble in aqueous media. Therefore, empirical determination is a mandatory first step.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its accuracy and direct measurement of a saturated solution at equilibrium.[6]

Causality Behind Experimental Choices:

-

Equilibrium is Key: This method is designed to ensure that the solution has reached a true equilibrium state with the excess solid, providing the most accurate and thermodynamically relevant solubility value.

-

pH Considerations: Using a physiologically relevant buffer like Phosphate-Buffered Saline (PBS) at pH 7.4 is crucial as the solubility of many compounds is pH-dependent.

-

Purity Analysis: Analyzing the resulting solution by a specific and sensitive method like HPLC prevents interference from impurities and degradation products.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a precise volume of the test solvent (e.g., purified water, PBS pH 7.4). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.45 µm syringe filter.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM, based on the measured concentration in the saturated solution.

Lipophilicity: The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[7][8] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[9] A balanced lipophilicity is desired; while high lipophilicity can enhance membrane permeation, it can also lead to poor aqueous solubility, increased metabolic clearance, and non-specific toxicity.[10]

This compound has a computed XLogP3 of 2.7, suggesting moderate lipophilicity.[5] This value falls within a range often associated with good oral absorption. However, experimental verification is essential.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Causality Behind Experimental Choices:

-

Octanol as a Surrogate: The octanol-water system is the universally accepted model for mimicking the partitioning of a drug between an aqueous environment (like blood plasma) and a lipidic environment (like a cell membrane).[9]

-